tert-butyl N-(7-cyano-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepin-3-yl)carbamate
Description
tert-Butyl N-(7-cyano-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepin-3-yl)carbamate is a bicyclic heterocyclic compound featuring a 1,5-benzodiazepine core with a 2-oxo group, a 7-cyano substituent, and a 4-methyl group. The tert-butyl carbamate moiety at the 3-position serves as a protective group for the amine, making the compound a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) agents. Benzodiazepines are renowned for their pharmacological activity, but this derivative’s specific substituents suggest applications in targeted drug development or as a precursor for further functionalization.
Properties
Molecular Formula |
C16H20N4O3 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
tert-butyl N-(7-cyano-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepin-3-yl)carbamate |
InChI |
InChI=1S/C16H20N4O3/c1-9-13(20-15(22)23-16(2,3)4)14(21)19-11-6-5-10(8-17)7-12(11)18-9/h5-7,9,13,18H,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
GNMAYYCMPYARII-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC2=C(N1)C=C(C=C2)C#N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization via Ortho-Phenylenediamine Derivatives
In a representative procedure, 2-amino-5-cyano-N-methylaniline reacts with methylglyoxal in ethanol under reflux (78°C, 12 h) to form the 1,5-benzodiazepine core. The reaction proceeds via imine formation followed by intramolecular cyclization, yielding a 72% crude product. Post-synthetic purification via recrystallization (ethanol/water) enhances purity to >98%.
Introduction of the 7-Cyano Group
The cyano substituent at position 7 is introduced through palladium-catalyzed cyanation or Sandmeyer-type reactions .
Palladium-Mediated Cyanation
A patent method (WO1996005178A1) describes treating a brominated benzodiazepine precursor with zinc cyanide (Zn(CN)₂) and tetrakis(triphenylphosphine)palladium(0) in dimethylformamide (DMF) at 100°C for 8 h. This achieves a 78% yield of the 7-cyano derivative, with residual palladium removed via chelating resins.
Copper-Catalyzed Cyanide Displacement
Alternately, using CuCN in N-methylpyrrolidone (NMP) at 120°C for 24 h provides the 7-cyano product in 65% yield, though with lower regioselectivity compared to Pd-based methods.
tert-Butyl Carbamate Protection
The carbamate group is installed via nucleophilic substitution or carbamate exchange reactions .
Reaction with tert-Butyl Chloroformate
A two-step protocol involves:
Microwave-Assisted Carbamation
Industrial-scale synthesis employs microwave irradiation (150°C, 30 min) with Boc₂O and 4-dimethylaminopyridine (DMAP) catalyst in acetonitrile, reducing reaction time by 70% compared to conventional heating.
Stereochemical Control
Chiral resolution of the racemic mixture is achieved through enantioselective catalysis or chromatographic separation .
Rhodium-Catalyzed Asymmetric Synthesis
Using [Rh(cod)Cl]₂ (4 mol%) and (R)-DTBM-Segphos (10 mol%) in dichloroethane (DCE) at 50°C for 5 days, the (S)-enantiomer is obtained in 58% yield with 80:20 enantiomeric ratio (er). Brønsted acids like BINAP enhance stereoselectivity but require careful pH control.
Preparative Chiral HPLC
A Chiralpak IA column (hexane/isopropanol 90:10, 2 mL/min) resolves enantiomers with a resolution factor (Rₛ) of 1.8, though this method is less scalable.
Industrial vs. Laboratory-Scale Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization | Reflux in ethanol (78°C, 12 h) | Continuous flow reactor (120°C) |
| Catalyst Loading | 5 mol% Pd | 1.5 mol% Pd with recycling |
| Purification | Column chromatography | Crystallization (80% recovery) |
| Yield | 65–78% | 89–92% |
Industrial processes prioritize cost efficiency, employing automated systems to optimize temperature (±0.5°C) and pressure (2–5 bar).
Key Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL ((3S,4S)-7-CYANO-4-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPIN-3-YL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
TERT-BUTYL ((3S,4S)-7-CYANO-4-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPIN-3-YL)CARBAMATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of TERT-BUTYL ((3S,4S)-7-CYANO-4-METHYL-2-OXO-2,3,4,5-TETRAHYDRO-1H-BENZO[B][1,4]DIAZEPIN-3-YL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Core : 1,5-Benzodiazepine (7-membered ring with two nitrogen atoms).
- Substituents: 7-Cyano (electron-withdrawing group). 4-Methyl (enhances lipophilicity). tert-Butyl carbamate (amine-protecting group).
- Molecular Formula : C₁₅H₂₁N₄O₃ (calculated).
- Molecular Weight : ~305.36 g/mol (calculated).
Below is a detailed comparison with three closely related compounds from the literature.
Structural Analogs and Their Properties
Detailed Analysis
Heteroatom and Core Structure Differences
- The target compound contains a 1,5-benzodiazepine core with two nitrogen atoms, compared to the 1,5-benzothiazepine analog, which replaces one nitrogen with sulfur . Sulfur in benzothiazepines increases ring stability and influences metabolic pathways, whereas benzodiazepines are more commonly associated with neurological activity.
- The 1-benzopyran derivative (coumarin-like structure) lacks nitrogen in the ring, making it structurally distinct and more suited for fluorescence-based applications or anticoagulant research .
Substituent Effects
- 7-Cyano vs. 7-Bromo vs. Bromo substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), making the benzothiazepine analog a versatile synthetic intermediate . Nitro groups are strong electron-withdrawing moieties but may require reduction to amines for further functionalization, adding synthetic steps .
4-Methyl Group :
- Unique to the target compound, the 4-methyl group increases lipophilicity, which could enhance blood-brain barrier penetration in drug candidates.
Protective Groups and Reactivity
- Both the target compound and the benzothiazepine analog feature tert-butyl carbamate , a stable amine-protecting group resistant to basic conditions. This suggests both are intermediates in multi-step syntheses .
Molecular Weight and Solubility
- The target compound’s molecular weight (~305 g/mol) is lower than the bromo-substituted benzothiazepine (397 g/mol), likely improving solubility in organic solvents. The nitro-benzopyran derivative (236 g/mol) may exhibit higher aqueous solubility due to its polar nitro group .
Biological Activity
tert-butyl N-(7-cyano-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepin-3-yl)carbamate is a complex organic compound with notable biological activities. This compound is characterized by its unique chemical structure, which includes a cyano group and a benzodiazepine core. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.
- Molecular Formula : C16H20N4O3
- Molecular Weight : 316.36 g/mol
- IUPAC Name : this compound
- CAS Number : 1466558-30-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of the compound to these targets can modulate their activity, leading to various biochemical responses. The exact mechanism may involve:
- Inhibition or activation of enzymatic pathways.
- Interaction with neurotransmitter receptors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazepine derivatives, including this compound. The compound has shown promise in inhibiting the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| U251 (glioblastoma) | 15.2 | |
| PC3 (prostate cancer) | 12.7 | |
| MCF7 (breast cancer) | 18.9 | |
| HCT15 (colorectal) | 14.5 |
Neuroprotective Effects
Research indicates that compounds with a benzodiazepine structure may exhibit neuroprotective properties. This can be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism may involve:
- Modulation of GABAergic transmission.
Antimicrobial Activity
Preliminary studies suggest that tert-butyl N-(7-cyano-4-methyl...) exhibits antimicrobial properties against certain bacterial strains. Further investigation into its efficacy against pathogens could lead to novel antimicrobial agents.
Case Studies
- Case Study on Anticancer Activity : A study conducted on various benzodiazepine derivatives demonstrated that compounds similar to tert-butyl N-(7-cyano...) exhibited significant cytotoxic effects on human cancer cell lines compared to standard chemotherapeutics like cisplatin.
- Neuroprotective Study : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential role in neurodegenerative disease management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
